2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring and a bromonaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran typically involves the reaction of 8-bromonaphthalene with 3-chloropropanol in the presence of a base to form 3-(8-bromonaphthalen-1-yl)propoxy. This intermediate is then reacted with tetrahydro-2H-pyran under acidic conditions to yield the final product .
Industrial Production Methods
This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the bromonaphthalene moiety.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromonaphthalene moiety may intercalate with DNA, leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
- 2-(Bromomethyl)tetrahydro-2H-pyran
Uniqueness
2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H21BrO2 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[3-(8-bromonaphthalen-1-yl)propoxy]oxane |
InChI |
InChI=1S/C18H21BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,5,9,11-13H2 |
InChI Key |
NLWNGMYUEXWQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.